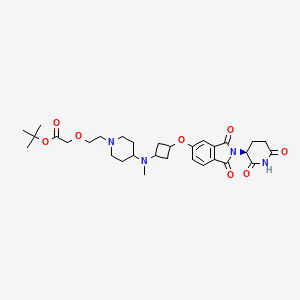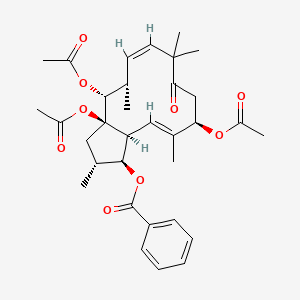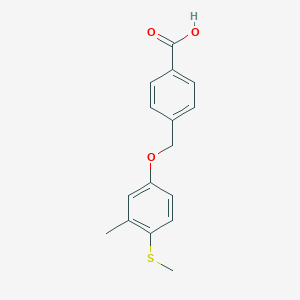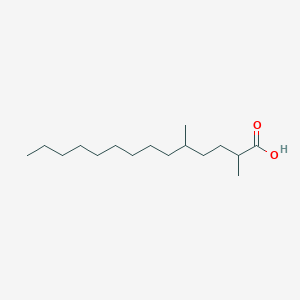
Direct red 239
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 6-sulphonato-2-naphthylamine, followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid under controlled pH conditions to form the azo compound. The final product is then treated with sodium carbonate to obtain the sodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for large-scale production .
化学反应分析
Types of Reactions
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction typically yields aromatic amines .
科学研究应用
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups can interact with metal ions, proteins, and other molecules, leading to changes in color or fluorescence. These interactions are often exploited in analytical chemistry and diagnostic applications .
相似化合物的比较
Similar Compounds
- 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulpho-2-naphthyl)azonaphthalene-2-sulphonic acid, sodium salt, compound with 2-aminoethanol .
- 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulpho-2-naphthyl)azonaphthalene-2-sulphonic acid, sodium salt, compound with 2,2’,2’'-nitrilotriethanol .
Uniqueness
Compared to similar compounds, 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) is unique due to its high solubility in water and its stability under various pH conditions. These properties make it particularly useful in applications where consistent color and stability are required .
属性
CAS 编号 |
60202-35-9 |
|---|---|
分子式 |
C41H24N6Na4O15S4 |
分子量 |
1060.9 g/mol |
IUPAC 名称 |
tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI 键 |
VDOGYBKHFWFTCJ-UHFFFAOYSA-J |
规范 SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
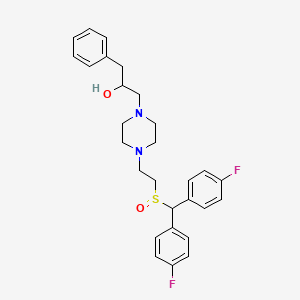

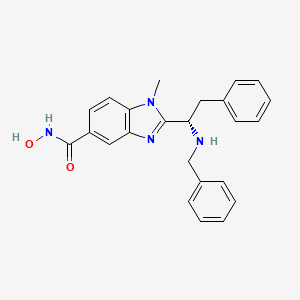
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
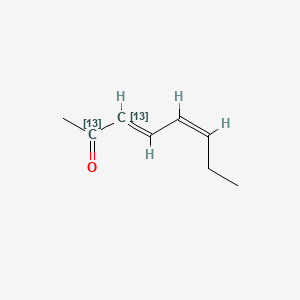
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
